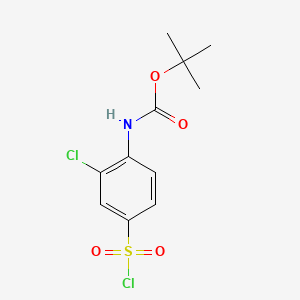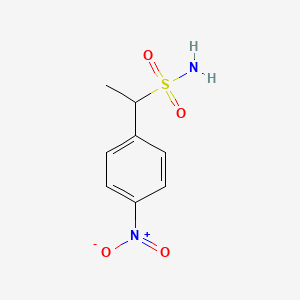![molecular formula C16H19FN2O5S B13528238 methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate is a complex organic compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a fluorine atom, a benzothiazepine core, and a tert-butoxycarbonyl (Boc) protected amine group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate typically involves multiple steps:
Formation of the Benzothiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the benzothiazepine ring can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazepine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of benzothiazepine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate involves its interaction with specific molecular targets such as ion channels, enzymes, or receptors. The fluorine atom enhances its binding affinity and selectivity by forming strong interactions with the target site. The Boc-protected amine group can be deprotected in vivo, allowing the compound to interact with its target more effectively.
類似化合物との比較
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Tiazac: A benzothiazepine used in the treatment of hypertension and angina.
Uniqueness
Methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate is unique due to the presence of the fluorine atom and the Boc-protected amine group, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and target specificity compared to other benzothiazepine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H19FN2O5S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate |
InChI |
InChI=1S/C16H19FN2O5S/c1-16(2,3)24-15(22)19-11-7-25-12-6-9(17)8(14(21)23-4)5-10(12)18-13(11)20/h5-6,11H,7H2,1-4H3,(H,18,20)(H,19,22)/t11-/m0/s1 |
InChIキー |
KCQIOLZNQPRIAE-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O |
正規SMILES |
CC(C)(C)OC(=O)NC1CSC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


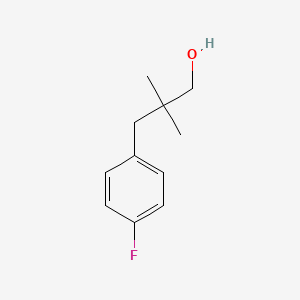
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)

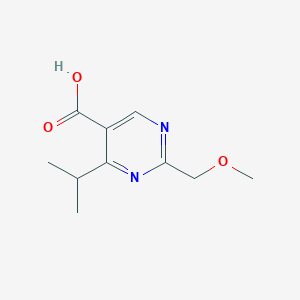
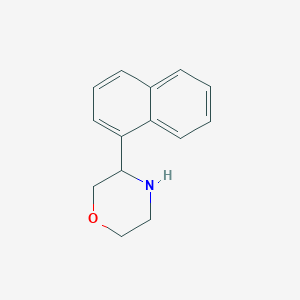
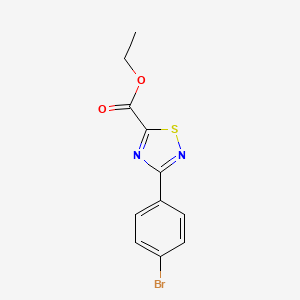

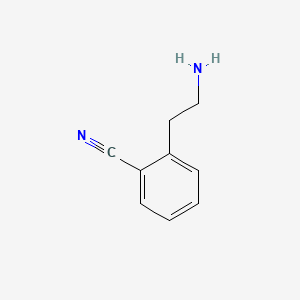

![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
